2-氯-4-苯基喹啉

描述

2-Chloro-4-phenylquinoline is a chemical compound with the molecular formula C15H10ClN . It is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

2-Chloro-4-phenylquinoline can be synthesized by Friedlander condensation reaction . The reaction involves the use of 4-phenylquinoline and thionyl chloride, followed by treatment with sulfuric acid.Molecular Structure Analysis

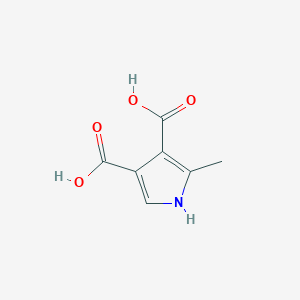

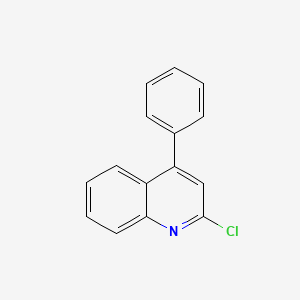

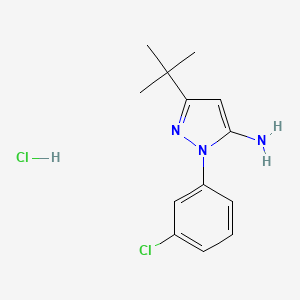

The molecular structure of 2-Chloro-4-phenylquinoline consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with a chlorine atom at the 2-position and a phenyl group at the 4-position .Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-4-phenylquinoline, have been harnessed via expeditious synthetic approaches . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

2-Chloro-4-phenylquinoline is a solid substance with a molecular weight of 239.7 . It should be stored in an inert atmosphere at room temperature .科学研究应用

有机发光二极管 (OLED)

2-氯-4-苯基喹啉:已被认定为潜在的有机荧光粉,可用于 OLED 。其发射可调光的能力使其适用于蓝色和近紫外 OLED 应用。该化合物通过弗里德兰德缩合反应合成,并对其与聚合物的相容性进行了评估,这对于 OLED 的制造至关重要。该荧光粉表现出相当大的热稳定性和有利于 OLED 制造的熔点。

光致发光应用

2-氯-4-苯基喹啉的光致发光 (PL) 光谱表明,当在 360-419 nm 之间激发时,它可以在 383-495 nm 的范围内发射 。此特性对于需要特定波长光的应用很重要,例如传感器和成像设备。观察到的斯托克斯位移表明其在波长偏移有利的应用中的潜在用途。

光吸收和能带隙研究

2-氯-4-苯基喹啉的光吸收光谱已被用于研究各种有机溶剂中的光跃迁。合成有机荧光粉的能带隙发现介于 3.02 和 3.40 eV 之间,具体取决于溶剂 。此信息对于光电器件的开发至关重要,因为光电器件需要对能带隙进行精确控制。

药物发现和药物化学

喹啉,包括2-氯-4-苯基喹啉,是药物发现中必不可少的骨架,因为它们在药物化学中具有多种用途 。它们作为具有潜在生物学和药学活性的化合物的合成中的关键中间体。该化合物的结构允许进一步官能化,这是开发新药的关键方面。

生物活性化合物的合成

该化合物在合成具有生物活性的查耳酮衍生物中的作用突出表明了其在药物研究中的重要性,这些衍生物与杂环化合物相连。这些衍生物因其药理活性而得到研究,使2-氯-4-苯基喹啉成为创造新的生物活性分子的宝贵组成部分 .

有机电子中的电致发光

对高效蓝色电致发光的探索已确定2-氯-4-苯基喹啉是有机电子学的有希望的候选者,特别是在开发全彩 OLED 方面 。该化合物在发射蓝光方面的性能对于在显示技术中实现平衡的色彩表示至关重要。

安全和危害

Safety measures should be taken while handling 2-Chloro-4-phenylquinoline. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn, and the substance should be used only in a well-ventilated area .

未来方向

作用机制

Target of Action

2-Chloro-4-phenylquinoline is a derivative of quinoline, a heterocyclic compound that has been used as a scaffold for drug development . Quinoline and its derivatives have been found to have a variety of therapeutic activities, including antimicrobial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . .

Mode of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, achieved through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline derivatives have been associated with a wide range of biological and pharmacological activities .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 .

Result of Action

Quinoline derivatives have been associated with a wide range of biological and pharmacological activities . For instance, some quinoline derivatives have shown significant antileishmanial activity against promastigotes and intracellular amastigotes .

Action Environment

The compound’s high gastrointestinal absorption and bbb permeability suggest that it may be influenced by factors such as ph and the presence of other substances in the gastrointestinal tract .

属性

IUPAC Name |

2-chloro-4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMBUODDCOAJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367975 | |

| Record name | 2-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5855-56-1 | |

| Record name | 2-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate](/img/structure/B1621145.png)